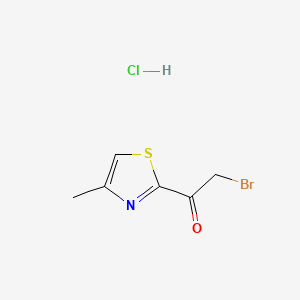

2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

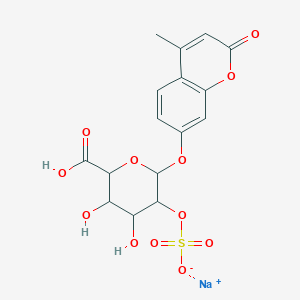

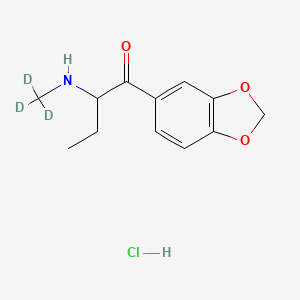

“2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride” is a chemical compound with the IUPAC name 1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanone . It is used for pharmaceutical testing .

Synthesis Analysis

While specific synthesis methods for “2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride” were not found, a related compound, 2-bromo-1-(2-(4-phenyl)-4-methyl thiazol-5yl)ethanone, was synthesized by refluxing a mixture of it and substituted thioamide in dry ethanol .Molecular Structure Analysis

The molecular structure of “2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride” consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, which include “2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have been reported to possess analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management drugs.

Anti-inflammatory Activity

These compounds have also been found to exhibit anti-inflammatory effects . Inflammation is a biological response to harmful stimuli, and substances with anti-inflammatory properties can help reduce this response.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity . This means they can kill or inhibit the growth of microorganisms, making them potentially useful in treating infections.

Antifungal Activity

In addition to their antimicrobial properties, thiazole compounds have demonstrated antifungal activity . They could be used to develop new treatments for fungal infections.

Antiviral Activity

Thiazole derivatives have been found to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Antitumor or Cytotoxic Activity

Thiazole compounds have shown potential as antitumor or cytotoxic agents . This means they could be used in the development of new cancer treatments.

Antibacterial Activity

Some thiazole derivatives, synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives, have shown antibacterial efficacy against a spectrum of microbiological species .

Mécanisme D'action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biochemical targets, leading to a wide range of biological activities .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

2-bromo-1-(4-methyl-1,3-thiazol-2-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNOS.ClH/c1-4-3-10-6(8-4)5(9)2-7;/h3H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXRKESGISFPRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=O)CBr.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1337880-53-1 |

Source

|

| Record name | Ethanone, 2-bromo-1-(4-methyl-2-thiazolyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)

![7-Bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B594177.png)

![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)